Compound Description: Pexidartinib is a tyrosine kinase inhibitor that functions as a therapeutic agent for various cancers. It specifically targets CSF1R, KIT, and FLT3, inhibiting their activity. []
Relevance: Although its specific structure isn't disclosed in these papers, the core structure of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine suggests it could be a potential tyrosine kinase inhibitor analog. This is because both compounds share a pyridine-pyrimidine core structure, albeit with different substituents. Understanding Pexidartinib's structure and activity could provide insights into modifying N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine for enhanced tyrosine kinase inhibition. []
Boscalid
Compound Description: Boscalid is a well-known fungicide classified as a succinate dehydrogenase inhibitor (SDHI). It disrupts fungal cellular respiration, ultimately leading to fungal death. []
Relevance: N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine shares structural similarities with Boscalid, particularly the presence of a substituted pyridine ring. While N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine incorporates a pyrimidine ring, Boscalid features a pyrimidine-like structure within its pyrimidine-4-carboxamide moiety. This structural resemblance suggests that N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, with appropriate modifications, could potentially target similar biological pathways as Boscalid, exhibiting fungicidal properties. []
Imatinib
Compound Description: Imatinib is a prominent therapeutic agent utilized in the treatment of leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. []
Relevance: While the structures of Imatinib and N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine are not directly analogous, both compounds incorporate a central aromatic ring system (benzene in Imatinib and pyridine in N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine) substituted with nitrogen-containing heterocycles (pyrimidine and piperazine in Imatinib). This shared structural motif suggests that N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, through modifications to its substituents, might exhibit interactions with tyrosine kinases similar to Imatinib. []
Compound Description: This compound is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor, demonstrating promising results in ameliorating Aβ1-42-induced Alzheimer's disease in rat models. It functions by inhibiting oxidative stress and apoptosis, thereby protecting neuronal cells. []
Relevance: Both this compound and N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine share a pyridine scaffold. Additionally, both feature substituted phenyl rings and nitrogen-containing heterocycles, though the specific linkages and positions differ. Investigating the structure-activity relationships of this GSK-3β inhibitor could guide modifications of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine for potential activity against Alzheimer's disease. []
Compound Description: These three compounds belong to a class of drugs known as histone deacetylase inhibitors (HDAC inhibitors). They function by inhibiting histone deacetylases, leading to an increase in histone acetylation. This, in turn, can influence gene expression and induce cell death, making them promising anticancer agents. []
Relevance: N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, while structurally distinct from these specific HDAC inhibitors, shares a common feature – the presence of a substituted pyridine ring. Further exploration into the structure-activity relationships of these HDAC inhibitors, particularly those containing pyridine moieties, might provide insights into modifying N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine for potential HDAC inhibitory activity. []
Compound Description: R121920 is a highly selective CRF1 antagonist. Its radiolabeled version, [N-methyl-11C]-R121920, is being studied as a potential PET ligand for in vivo imaging of CRF1 receptors. []
Relevance: R121920 and N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine both share a key structural feature - the presence of a substituted pyrimidine ring linked to a nitrogen-containing heterocycle. This structural similarity suggests a potential for N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, with appropriate modifications, to interact with CRF1 receptors. Further investigation into the structure-activity relationships of R121920 and its analogs could guide the development of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine derivatives with potential as CRF1 antagonists. []
Compound Description: This class of compounds displays promising anticancer activity. The specific substituent at the 3-position of the propoxy group can vary, leading to a series of analogs with potentially different pharmacological profiles. []
Relevance: N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine shares a significant structural resemblance with these acrylamide derivatives. Both compounds feature a central pyrimidine ring connected to a substituted phenyl ring and further linked to another aromatic system. Understanding the structure-activity relationships within this class of anticancer agents, especially the role of the substituents on the propoxy group and the second aromatic ring, could provide valuable insights into optimizing N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine for enhanced anticancer activity. []
Compound Description: This class of compounds displays promising antimicrobial, antioxidant, and anti-inflammatory properties. The aryl substituents on both the acetamide and the triazole rings can be varied, leading to a diverse library of compounds with potentially distinct activity profiles. []
Relevance: Both these derivatives and N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine feature a substituted pyridine ring as part of their core structure. Additionally, they share common structural motifs, including aromatic rings directly linked to the pyridine, as well as the presence of nitrogen-containing heterocycles and potential for various substitutions. Exploring the structure-activity relationships of these N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide derivatives, particularly those with substitutions on the pyridine ring, could guide the design and synthesis of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine analogs with potentially enhanced biological activities. []
S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine, 3-(((4-amino-2-methyl¬pyrimidin-5-yl)¬methyl)¬thio)-5-hydroxypentan-2-one, and 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)¬pyrimidin-4-amine.
Compound Description: These compounds, derived from thiamine through Maillard-type reactions, have been identified as taste modulators, specifically contributing to the kokumi taste sensation. They demonstrate varying taste threshold concentrations, indicating differences in their potency as kokumi enhancers. []
Compound Description: This compound is a potent and selective inhibitor of the tyrosine kinase activity of the platelet-derived growth factor receptor (PDGFR), specifically the PDGFRβ isoform. It exhibits anticancer activity by blocking PDGFR signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. [, ]
Relevance: This PDGFR inhibitor and N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine share a common 4-(pyridin-3-yl)pyrimidin-2-amine core structure. Understanding the structure-activity relationships within this class of PDGFR inhibitors, particularly the influence of the substituents on the benzamide moiety and the 4-(pyridin-3-yl)pyrimidin-2-amine core, could be highly valuable in designing and synthesizing N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine analogs with potentially enhanced PDGFR inhibitory activity. [, ]
Almorexant, SB-674042, and N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)
Compound Description: These compounds interact with orexin receptors, which are involved in the regulation of arousal, sleep-wake cycles, and other physiological processes. Almorexant acts as a dual OX1 and OX2 antagonist, while SB-674042 selectively antagonizes OX1, and EMPA exhibits selectivity for OX2. []
Relevance: While N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine doesn't directly mimic the structures of these orexin receptor ligands, it shares a substituted pyridine ring as a common structural feature. Further investigation into the specific structural determinants responsible for orexin receptor binding and selectivity within this series of compounds could provide valuable insights into modifying N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine for potential interaction with orexin receptors. []
Compound Description: HNPC-A9229 is a novel pyrimidin-4-amine fungicide that exhibits excellent fungicidal activity against various plant pathogens, including Puccinia sorghi and Erysiphe graminis. It displays superior or comparable potency to commercial fungicides such as diflumetorim and tebuconazole. []
Relevance: HNPC-A9229 and N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine share a common 5-chloropyrimidin-4-amine moiety. The presence of this specific structural feature suggests that N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine might possess inherent fungicidal properties or could be further modified to enhance such activity. Studying the structure-activity relationships of HNPC-A9229 and related pyrimidin-4-amine fungicides can guide the development of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine analogs with improved fungicidal activity. []
Compound Description: This compound is a key intermediate in the synthesis of dabigatran, a direct thrombin inhibitor used as an anticoagulant drug. []
Relevance: While structurally distinct from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, this intermediate incorporates a pyridin-2-yl substituent similar to the pyridin-3-yl group present in the target compound. This structural similarity highlights the versatility of pyridine derivatives in medicinal chemistry and suggests that N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine could be a valuable building block for developing novel therapeutics. []
Compound Description: This compound serves as a versatile building block for synthesizing thiazolidinones and Mannich bases. These derivatives exhibit a range of biological activities, including antimicrobial and antitubercular effects. []
Relevance: This compound shares a structural similarity with N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, particularly the presence of a substituted pyridine ring. Investigating the structure-activity relationships of the thiazolidinone and Mannich base derivatives of compound 1 could provide valuable insights into modifying N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine for potential antimicrobial and antitubercular activities. []
Compound Description: This compound is claimed for its use in the treatment of various medical conditions. Specific details regarding its mechanism of action and therapeutic applications require further investigation. []
Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KORs). It exhibits potential for treating depression and addiction disorders. []
Relevance: While PF-04455242 and N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine don't directly resemble each other structurally, they both feature substituted aromatic systems as their core frameworks. This suggests that N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, with appropriate modifications, could potentially interact with similar biological targets as PF-04455242. Investigating the structure-activity relationships of PF-04455242 and related KOR antagonists could provide valuable guidance for optimizing N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine for potential KOR antagonism. []
Compound Description: This compound is a complex nickel(II) complex characterized by X-ray crystallography, revealing its intricate structure and coordination geometry. []
Relevance: Although this complex differs significantly from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine in its overall structure and composition, it highlights the use of substituted pyridines as ligands in coordination chemistry. This suggests that N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, with its pyridine moiety, could potentially act as a ligand to form metal complexes. Further investigation into the coordination chemistry of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine and its derivatives could lead to the discovery of novel metal complexes with potentially interesting properties and applications. []
Compound Description: These compounds, characterized by X-ray crystallography, highlight the impact of subtle structural changes on their conformations and resulting hydrogen-bonded networks. Understanding these variations is crucial for designing molecules with desired solid-state properties, which is essential for drug development. []
Relevance: While these phosphonate derivatives differ significantly in their overall structure from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, they share a common pyridin-3-yl moiety. This structural similarity emphasizes the significance of even minor structural changes in influencing the properties of molecules containing the pyridin-3-yl group. Further investigation into how different substituents on N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine affect its conformation, hydrogen-bonding patterns, and other physicochemical properties is crucial for optimizing its activity and developing it into a potential drug candidate. []
Compound Description: This complex organic molecule is a synthetic intermediate in the preparation of pharmaceuticals. Further information about its specific role and the final drug target is not provided in the context. []
Relevance: Although this intermediate differs significantly in its overall structure from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, it emphasizes the versatility of substituted heterocycles, including pyridines, in medicinal chemistry. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, with its substituted pyridine core, represents a promising scaffold for developing novel therapeutics. Further exploration of its structure-activity relationships and potential applications in medicinal chemistry is warranted. []
Compound Description: This compound, characterized by X-ray crystallography, demonstrates intramolecular and intermolecular hydrogen bonding, influencing its solid-state structure and potentially its physicochemical properties. []
Relevance: While structurally distinct from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, this compound highlights the use of substituted pyridines, particularly pyridin-2-ylmethyl groups, in constructing molecules capable of engaging in hydrogen bonding interactions. Further investigation into the hydrogen bonding patterns and crystal packing of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine could provide valuable insights into its solid-state properties and potential for developing novel materials or pharmaceuticals. []
Compound Description: This class of compounds represents a novel series of potential anticancer agents, particularly for lung, breast, and EGFR-driven cancers. The "substituted(methyl)amino" moiety allows for various modifications, leading to a diverse library of compounds with potentially distinct activity profiles. []
Relevance: Although structurally different from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, these bis(thiazol-5-yl)methanone derivatives highlight the significance of exploring structurally diverse compounds containing substituted amino groups for potential anticancer activity. This suggests that modifications to the benzyl(methyl)amino substituent in N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine could lead to the discovery of novel analogs with enhanced anticancer properties. []
5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine and 5-((styrylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine derivatives
Compound Description: This new class of compounds exhibits notable antioxidant and anti-inflammatory activities. The "styrylsulfonyl" moiety offers opportunities for further structural modifications to optimize the desired biological properties. []
Relevance: While structurally distinct from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, these oxadiazole and thiadiazole derivatives underscore the importance of exploring diverse heterocyclic scaffolds for discovering new antioxidant and anti-inflammatory agents. This suggests that incorporating similar heterocyclic motifs into N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, particularly those containing sulfonyl groups, could potentially lead to analogs with enhanced antioxidant and anti-inflammatory activities. []
Compound Description: This six-membered-ring azomethine compound forms a three-dimensional layered network structure via intermolecular hydrogen bonding and π-stacking interactions, as revealed by X-ray crystallography. []
Relevance: Although structurally different from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, this azomethine derivative highlights the significance of considering intermolecular interactions, such as hydrogen bonding and π-stacking, when designing and developing novel compounds. These interactions can significantly influence the solid-state properties, solubility, and biological activity of molecules. Exploring how modifications to N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine affect its intermolecular interactions could lead to the discovery of analogs with improved pharmacological profiles. []
2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines.
Compound Description: These compounds represent two series of heterocyclic compounds synthesized and characterized for their potential biological activities. []
Compound Description: This compound, characterized by X-ray crystallography, exhibits intermolecular N—H⋯N hydrogen bonds that link pairs of molecules into centrosymmetric dimers in its crystal structure. []
Relevance: While structurally different from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, this compound highlights the importance of considering intermolecular interactions, particularly hydrogen bonding, when designing and developing new compounds. These interactions can significantly impact the solid-state properties, solubility, and ultimately, the biological activity of a molecule. Further investigation into the hydrogen bonding patterns of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine and its derivatives could provide valuable insights into their potential applications. []
Compound Description: YM-09151-2 is a potent neuroleptic agent with significantly higher antistereotypic activity and a better safety profile compared to haloperidol and metoclopramide. []
Relevance: Although YM-09151-2 and N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine differ structurally, both compounds contain a substituted aromatic ring as their central scaffold and carry a benzylamino moiety. Investigating the structure-activity relationships of YM-09151-2 and related neuroleptics could provide valuable insights into modifying N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine for potential neuroleptic activity. Exploring modifications to the benzylamino group and the surrounding chemical environment could lead to analogs with enhanced potency and improved safety profiles. []
Compound Description: This compound, characterized by X-ray crystallography, demonstrates a complex network of intramolecular and intermolecular hydrogen bonds, influencing its crystal packing and solid-state properties. []
Relevance: While structurally distinct from N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine, this benzenesulfonamide derivative highlights the importance of hydrogen bonding in influencing the solid-state properties of organic molecules. Understanding the hydrogen bonding patterns of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine could provide valuable insights into its physicochemical properties and guide its development as a potential drug candidate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.